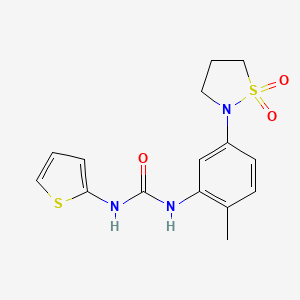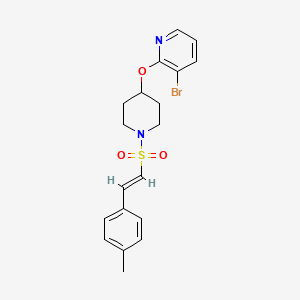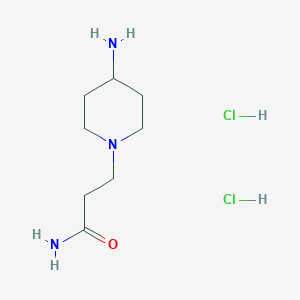![molecular formula C7H14ClN B2877407 2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride CAS No. 2413901-19-4](/img/structure/B2877407.png)
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its intricate molecular architecture, which makes it suitable for various applications, ranging from drug development to catalysis. Its molecular formula is C7H13N·HCl, and it is often used in scientific research due to its diverse reactivity and potential for advancing scientific breakthroughs.
Mechanism of Action
Target of Action
The primary targets of 2-Bicyclo[21It’s known that bicyclo[211]hexanes are increasingly important in the development of bio-active compounds . They are under intense investigation as building blocks for pharmaceutical drug design .
Mode of Action
The exact mode of action of 2-Bicyclo[21The compound is part of the bicyclo[211]hexane family, which is known to interact with its targets via photochemistry . The use of photochemistry allows access to new building blocks via [2 + 2] cycloaddition .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bicyclo[21The bicyclo[211]hexane family is known to provide unified access to structures with distinct substitution patterns . These structures represent ortho-, meta-, and polysubstituted benzene bioisosteres .
Result of Action
The molecular and cellular effects of 2-Bicyclo[21The bicyclo[211]hexane family is known to enable the investigation of chemical space inaccessible to aromatic motifs .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Bicyclo[21The bicyclo[211]hexane family is known to be synthesized via a photocatalytic cycloaddition reaction , suggesting that light exposure could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride typically involves a photocatalytic cycloaddition reaction. This method provides access to bicyclo[2.1.1]hexanes with distinct substitution patterns . The reaction conditions often include the use of photochemistry to achieve [2 + 2] cycloaddition, which is an efficient and modular approach to creating new building blocks . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment and reaction conditions ensures the efficient production of this compound in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and exploring new chemical space.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and developing new drugs.
Industry: The compound is used in catalysis and other industrial processes due to its diverse reactivity.
Comparison with Similar Compounds
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic compound with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution patterns and the ability to explore new chemical space, making it a valuable tool for scientific research and industrial applications .
Properties
IUPAC Name |
2-bicyclo[2.1.1]hexanylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-7-3-5-1-6(7)2-5;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFIZIGJMMPNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2877324.png)


![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2877327.png)
![4-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2877328.png)

![5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2877332.png)

![N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2877339.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)



